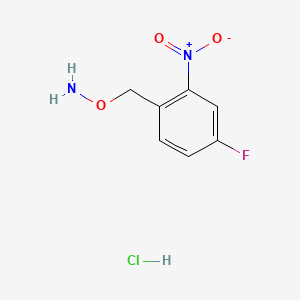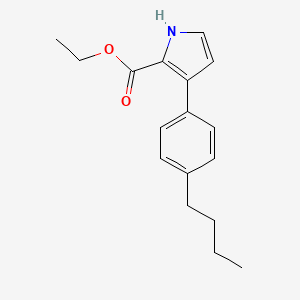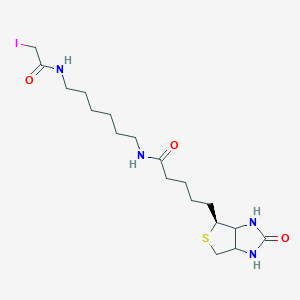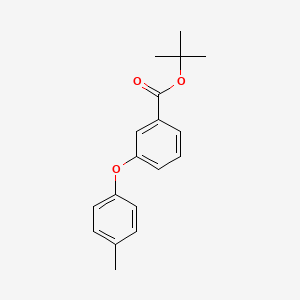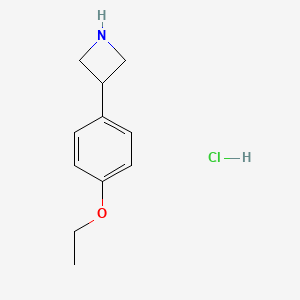
3-(4-Ethoxyphenyl)azetidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxyphenyl)azetidine Hydrochloride is a chemical compound belonging to the azetidine class of compounds. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
. This method is efficient for synthesizing functionalized azetidines. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-(4-Ethoxyphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the azetidine ring.
Major Products: Depending on the reaction conditions and reagents used, the major products can include various substituted azetidines and other derivatives.
Scientific Research Applications
3-(4-Ethoxyphenyl)azetidine Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its unique reactivity.
Industry: Utilized in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The ring strain in the azetidine ring allows for unique interactions with enzymes and other proteins, potentially leading to significant biological effects .
Comparison with Similar Compounds
3-(4-Ethoxyphenyl)azetidine Hydrochloride can be compared with other azetidine derivatives and similar compounds such as aziridines and pyrrolidines. While aziridines have higher ring strain and reactivity, azetidines offer a balance of stability and reactivity, making them more suitable for certain applications . Pyrrolidines, with their five-membered ring, are less strained and thus less reactive compared to azetidines .
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain.
Other Azetidine Derivatives: Various substituted azetidines with different functional groups.
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-13-11-5-3-9(4-6-11)10-7-12-8-10;/h3-6,10,12H,2,7-8H2,1H3;1H |
InChI Key |
FAOUOLRJIYZAFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



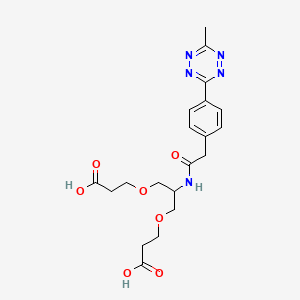
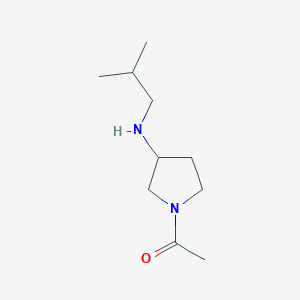
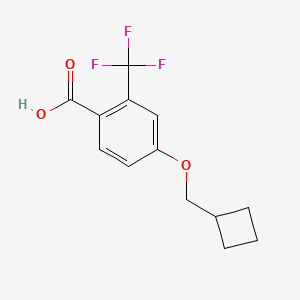
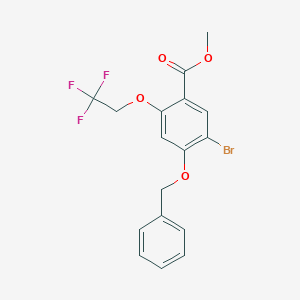
![1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one](/img/structure/B13716177.png)
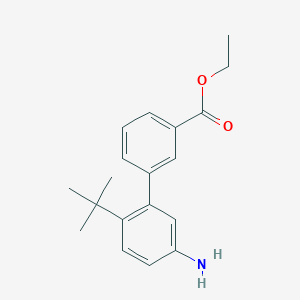
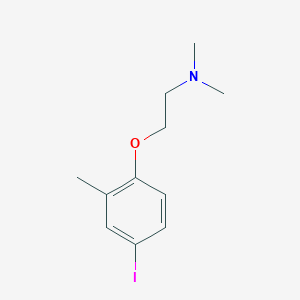
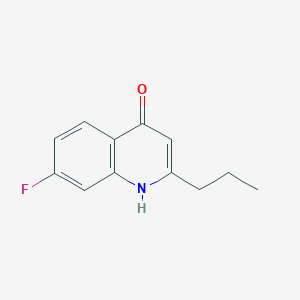
![5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde](/img/structure/B13716198.png)
